N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide
Overview
Description
N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide, also known as BBPTP, is a chemical compound that has been extensively studied for its potential therapeutic properties. BBPTP belongs to the class of thiosemicarbazones and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide is not fully understood. However, it has been suggested that N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide may act by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide has also been shown to inhibit the growth of bacteria and fungi. In addition, N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide is its wide range of biological activities. This makes it a potential candidate for the development of new drugs. However, one of the limitations of N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide. One direction is the development of new derivatives of N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide with improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic properties of N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide in other diseases, such as inflammatory diseases and infectious diseases. Finally, the mechanism of action of N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide needs to be further elucidated to fully understand its potential therapeutic properties.
Scientific Research Applications
N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4OS/c1-10-8-11(2)20-16(19-10)23-12(3)15(22)21-18-9-13-4-6-14(17)7-5-13/h4-9,12H,1-3H3,(H,21,22)/b18-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHLPITPCLDRF-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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